REACTION_CXSMILES
|
[C:1]1([NH:7][CH2:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:12]([O-])=[O:13].[Na+]>O>[N:12]([N:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:8][C:9]([OH:11])=[O:10])=[O:13] |f:1.2|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NCC(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the solution was cooled to below 0° C. in a salt/ice bath mixture
|
Type
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ADDITION
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Details
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After addition
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Type
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STIRRING
|
Details
|
the mixture was stirred below 0° C. for 40 minutes after which a red-brown solution
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Duration
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40 min
|
Type
|
CUSTOM
|
Details
|
was obtained with a small amount of brown solid residue
|
Type
|
CUSTOM
|
Details
|
The residue was removed
|
Type
|
FILTRATION
|
Details
|
by filtering the solution under vacuum
|
Type
|
ADDITION
|
Details
|
by treating with charcoal (5 g) for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
After filtering off the charcoal
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled again
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
to dry in air
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)N(CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |